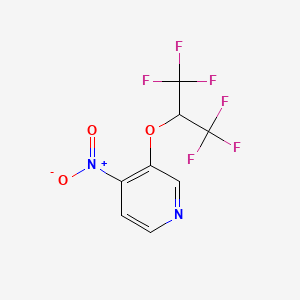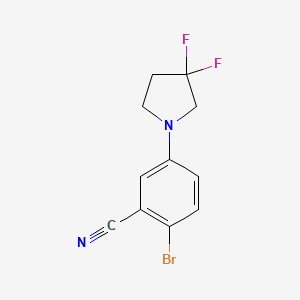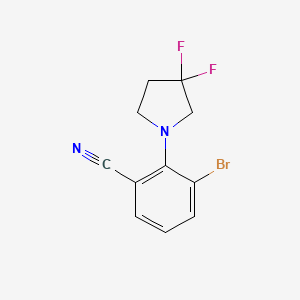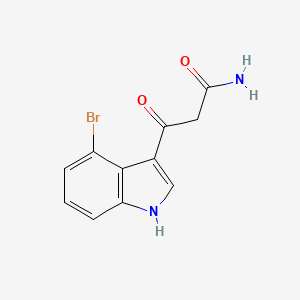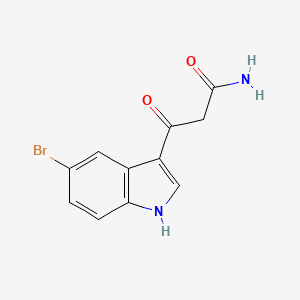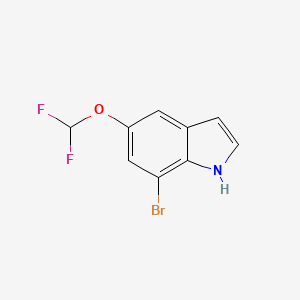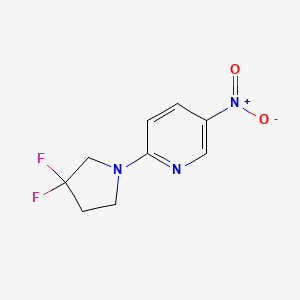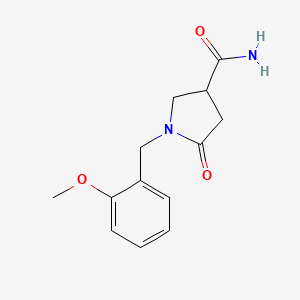
1-(2-Methoxybenzyl)-5-oxopyrrolidine-3-carboxamide
Descripción general
Descripción
The compound “1-(2-Methoxybenzyl)-5-oxopyrrolidine-3-carboxamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a carboxamide group, which is a derivative of carboxylic acids . It also contains a methoxybenzyl group, which is a benzyl group with a methoxy substituent .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step processes involving various types of organic reactions . The synthesis could potentially involve the formation of the pyrrolidine ring, the introduction of the carboxamide group, and the attachment of the methoxybenzyl group .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring, carboxamide group, and methoxybenzyl group would each contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions occur. For example, the pyrrolidine ring might undergo reactions at the nitrogen atom, and the carboxamide group could participate in reactions involving the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These properties could include its solubility in various solvents, its melting and boiling points, and its reactivity with other chemicals .Aplicaciones Científicas De Investigación
Structural Analysis and Conformation Studies
- Structure and Conformation : A study on a similar compound, 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, revealed insights into its crystal structure and molecular conformation. It was synthesized and evaluated as a potential antineoplastic agent. X-ray analysis and AM1 molecular orbital methods were used to investigate its structure and conformation, revealing an essentially planar methoxyphenyl ring linked to an oxo-pyrrolidine moiety via a sulfonyl group (Banerjee et al., 2002).
Development of Protective Groups
- Carboxamide Protecting Group : The development of the carboxamide protecting group, 4-(tert-butyldimethylsiloxy)-2-methoxybenzyl (SiMB), was shown to be applicable to simple carboxamide groups and more complex, acid-sensitive adenosine derivatives. This group can be removed using mild basic desilylation methods or deprotected under strongly acidic or oxidative conditions (Muranaka et al., 2011).
Synthesis and Antibacterial Activity
- Synthesis and Antibacterial Agents : A series of pyrrole–2–carboxamide derivatives, including compounds related to 1-(2-Methoxybenzyl)-5-oxopyrrolidine-3-carboxamide, were synthesized and evaluated for their antibacterial activity. Some of these compounds showed effective antibacterial properties against both Gram-positive and Gram-negative bacterial strains (Mane et al., 2017).
One-Pot Synthesis Techniques
- One-Pot Synthesis : A study demonstrated a one-pot base-mediated synthesis of 5-oxopyrrolidine-2-carboxamides, related to the compound . The reaction involved Baylis–Hillman bromides, primary amines, isocyanides, and arylglyoxals, producing the carboxamides in good yields via a tandem Ugi condensation and intramolecular substitution (Zeng et al., 2013).
Anticancer Research
- Cytotoxicity in Cancer Research : Compounds structurally related to 1-(2-Methoxybenzyl)-5-oxopyrrolidine-3-carboxamide, specifically 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, were synthesized and tested for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These studies contribute to the understanding of the potential anticancer properties of such compounds (Hassan et al., 2014).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-18-11-5-3-2-4-9(11)7-15-8-10(13(14)17)6-12(15)16/h2-5,10H,6-8H2,1H3,(H2,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROYSOLBVZCRAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CC(CC2=O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxybenzyl)-5-oxopyrrolidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



